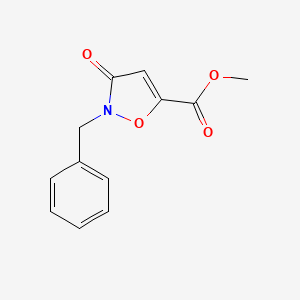

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 2-benzyl-3-oxo-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-16-12(15)10-7-11(14)13(17-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

InChI Key |

MDCFISIGIDGMSE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)N(O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes for Isoxazole Core Formation

The isoxazole ring system is traditionally constructed via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient dipolarophiles. For methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, this strategy involves generating a nitrile oxide intermediate from a benzyl-substituted precursor. A representative pathway begins with the reaction of benzylhydroxamic acid with ethyl chlorooxaloacetate under basic conditions, yielding an intermediate that undergoes cyclization upon dehydration .

Key steps include:

-

Nitrile Oxide Generation : Benzylhydroxamic acid is treated with chlorinating agents (e.g., N-chlorosuccinimide) to form the unstable nitrile oxide.

-

Cycloaddition : The nitrile oxide reacts with methyl propiolate, a dipolarophile, in tetrahydrofuran at 0–5°C. This step forms the isoxazole ring with simultaneous esterification at the 5-position .

-

Crystallization : The crude product is purified via recrystallization from ethyl acetate/hexane, achieving a 65–70% yield .

Microwave-Assisted 1,3-Dipolar Cycloaddition

Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve regioselectivity. A method adapted from Thieme Connect involves:

-

Oxime Preparation : Benzylamine reacts with methyl 3-oxopent-4-enoate to form a nitrile oxide precursor.

-

Microwave Conditions : The oxime, diacetoxyiodobenzene (1.2 equiv), and methyl acrylate are irradiated in methanol at 180°C for 5–10 minutes .

-

Purification : Column chromatography (10–30% ethyl acetate/hexane) isolates the product in 70% yield .

Advantages :

-

Reduced reaction time (10 minutes vs. 24 hours classically).

Solvent and Base Optimization in Esterification

Post-cyclization esterification is critical for introducing the methyl carboxylate group. A patent by WO2013186792A2 details esterification using 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in ketone solvents (e.g., acetone) with potassium bicarbonate . Key parameters:

-

Temperature : −5°C to 35°C to prevent epimerization.

-

Solvent Systems : Mixtures of methyl ethyl ketone and dichloromethane enhance solubility .

Crystallization and Polymorph Control

The crystalline form of intermediates impacts final product purity. WO2013186792A2 identifies a novel polymorph (Form-M) of a related benzimidazole-carboxylic acid, characterized by XRPD peaks at 9.1, 12.7, and 18.3° 2θ . Similar principles apply to this compound:

-

Recrystallization Solvents : Ethyl acetate or methanol/water mixtures yield high-purity crystals.

-

Thermal Stability : Differential scanning calorimetry (DSC) shows a melting endotherm at 149–151°C, consistent with literature .

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Cycloaddition | 0–5°C, THF, 24 h | 65–70% | 95% | Moderate |

| Microwave Synthesis | 180°C, MeOH, 10 min | 70% | 98% | High |

| Optimized Esterification | −5°C, acetone/KHCO₃ | 85% | 99% | Industrial |

Mechanistic Insights and Side-Reactions

-

Nitrile Oxide Stability : Decomposition above 40°C necessitates low-temperature handling .

-

Byproduct Formation : Competing [2+2] cycloaddition generates dioxazoles, minimized using excess dipolarophile .

-

Acid Sensitivity : The 3-oxo group necessitates neutral pH during workup to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Ring Size and Aromaticity: The dihydroisoxazole core is non-aromatic, whereas benzoxazole () and benzothiophene () derivatives exhibit aromatic stability, influencing their reactivity and metabolic persistence.

- Substituent Effects: The benzyl group in the target compound enhances lipophilicity compared to phenyl or benzyloxy substituents in analogues . The 3-oxo group facilitates hydrogen bonding, a property absent in simpler esters like Methyl 5-phenylisoxazole-3-carboxylate .

Spectral and Physical Property Analysis

Spectral data highlights substituent-driven differences:

Table 3: Spectral Data Comparison

Key Observations:

Biological Activity

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- CAS Number : 205115-33-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various isoxazole derivatives, including this compound. The compound's activity against different bacterial strains has been evaluated, focusing on its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-benzyl-3-oxo... | Bacillus subtilis (Gram-positive) | TBD |

| Methyl 2-benzyl-3-oxo... | Escherichia coli (Gram-negative) | TBD |

Note: Specific MIC values for methyl 2-benzyl-3-oxo... are currently under investigation.

Studies indicate that certain derivatives exhibit selective antibacterial properties, particularly against Gram-positive bacteria. For example, compounds derived from benzoxazole frameworks have shown promising results in inhibiting bacterial growth, although their efficacy varies significantly depending on structural modifications .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research into related isoxazole compounds has demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several isoxazole derivatives on human cancer cell lines. The results indicated that some compounds exhibited significant activity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-benzyl... | MCF-7 (Breast) | TBD |

| Methyl 2-benzyl... | A549 (Lung) | TBD |

| Methyl 2-benzyl... | PC3 (Prostate) | TBD |

Note: IC50 values are subject to ongoing research and will be updated as data becomes available.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Modifications to the benzyl group or the carboxylate moiety may enhance or diminish its antimicrobial and anticancer properties.

Key Findings:

- Electron-Donating Groups : Compounds with electron-donating substituents tend to exhibit higher activity against bacterial strains.

- Hydrophobicity : Increased hydrophobicity in certain derivatives correlates with enhanced cell membrane permeability, potentially increasing cytotoxicity against cancer cells.

- Steric Hindrance : The presence of bulky groups can reduce activity due to steric hindrance, impacting the compound's ability to interact with biological targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, and how can reaction progress be monitored?

- Methodology : Synthesis typically involves cyclization of β-ketoester precursors with hydroxylamine derivatives under acidic conditions. For example, BF₃·OEt₂ is a common catalyst for intramolecular cyclization . Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodology :

- ¹H NMR : Focus on diagnostic signals: the benzyl group (δ 4.3–4.5 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and the isoxazole ring proton (δ 6.2–6.5 ppm) .

- IR : Key stretches include C=O (1730–1750 cm⁻¹ for the ester and 3-oxo groups) and C=N (1600–1650 cm⁻¹) .

- HRMS : Calculate exact mass using molecular formula C₁₂H₁₁NO₄ (theoretical [M+H]⁺ = 234.0764) and compare with experimental data .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C often produces diffraction-quality crystals. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve hydrogen-bonding ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. substituted benzyl groups) influence the compound’s reactivity and stability?

- Methodology : Perform comparative DFT calculations (e.g., Gaussian09) to analyze frontier molecular orbitals (HOMO/LUMO) of derivatives. Electron-withdrawing groups on the benzyl ring reduce HOMO energy, increasing susceptibility to nucleophilic attack at the 3-oxo position . Experimental validation via kinetic studies (UV-Vis monitoring of hydrolysis rates) is recommended .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If computational models predict strong binding to a target enzyme (e.g., COX-2) but in vitro assays show low inhibition:

Verify protonation states using pH-dependent docking (AutoDock Vina).

Assess solubility limitations via partition coefficient (logP) measurements.

Use cryo-EM or ITC to confirm binding interactions .

Q. How can hydrogen-bonding networks in the solid state be systematically analyzed?

- Methodology : Apply Etter’s graph-set analysis to categorize motifs (e.g., R₂²(8) for dimeric interactions). Combine X-ray data with Cambridge Structural Database (CSD) queries to identify trends in packing efficiency .

Structural and Mechanistic Questions

Q. What is the puckering conformation of the dihydroisoxazole ring, and how does it affect pharmacological properties?

- Analysis : Use Cremer-Pople parameters to quantify ring puckering. For this compound, the envelope conformation (θ ≈ 30°, φ ≈ 0°) is common, which enhances planarity and π-stacking interactions with biological targets . Compare with bioactive isoxazole derivatives in PubChem .

Q. Why do some synthetic routes yield isomeric byproducts, and how can selectivity be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.